N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-3-BUTANOYLTHIOUREA is a complex organic compound that features a benzoxazole moiety Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-3-BUTANOYLTHIOUREA typically involves the reaction of 5-(1,3-benzoxazol-2-yl)-2-methoxyphenylamine with butanoyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-3-BUTANOYLTHIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiourea derivatives.
Scientific Research Applications
1-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-3-BUTANOYLTHIOUREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Studied for its potential anticancer properties and as a therapeutic agent for various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-3-BUTANOYLTHIOUREA involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exhibiting antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-(1,3-benzoxazol-2-yl)phenol
- 1-(5,7-Dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline
- 3-Benzoxazol-2-yl-coumarins
Uniqueness
1-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-3-BUTANOYLTHIOUREA is unique due to its specific structure, which combines a benzoxazole moiety with a butanoylthiourea group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H19N3O3S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]butanamide |
InChI |
InChI=1S/C19H19N3O3S/c1-3-6-17(23)22-19(26)21-14-11-12(9-10-15(14)24-2)18-20-13-7-4-5-8-16(13)25-18/h4-5,7-11H,3,6H2,1-2H3,(H2,21,22,23,26) |
InChI Key |
IVQDGNQANILRQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(=S)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3O2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.